molecular formula C14H15N3O2 B5841901 3-(2-methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea

3-(2-methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea

Cat. No.: B5841901
M. Wt: 257.29 g/mol
InChI Key: CAHOHQMKGNGFOQ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea is an organic compound that features a urea linkage between a methoxyphenyl group and a pyridinylmethyl group

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-13-8-3-2-7-12(13)17-14(18)16-10-11-6-4-5-9-15-11/h2-9H,10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHOHQMKGNGFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with a pyridin-2-ylmethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 3-(2-hydroxyphenyl)-1-[(pyridin-2-yl)methyl]urea.

    Reduction: Formation of 2-methoxyaniline and pyridin-2-ylmethylamine.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

3-(2-Methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The urea linkage can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)-1-[(pyridin-2-yl)methyl]urea: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2-Methoxyphenyl)-1-[(pyridin-3-yl)methyl]urea: Similar structure but with the pyridinyl group attached at a different position.

Uniqueness

3-(2-Methoxyphenyl)-1-[(pyridin-2-yl)methyl]urea is unique due to the specific positioning of the methoxy and pyridinyl groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry .

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